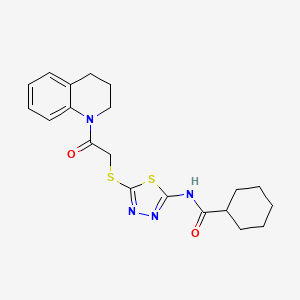
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several structural components including a 3,4-dihydroquinolin-1(2H)-yl moiety, a thiadiazol ring, and a cyclohexanecarboxamide group . These components are often found in bioactive compounds, suggesting that this compound may have potential biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its structural components. The 3,4-dihydroquinolin-1(2H)-yl moiety, thiadiazol ring, and cyclohexanecarboxamide group would each contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The 3,4-dihydroquinolin-1(2H)-yl moiety, thiadiazol ring, and cyclohexanecarboxamide group each have different reactivity profiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of polar groups, the molecular weight, and the spatial arrangement of the molecule can affect properties like solubility, melting point, and stability .Scientific Research Applications
Psychotropic and Anti-inflammatory Activities
Compounds with structures similar to the target compound have been synthesized and characterized, showing significant psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening. These compounds demonstrate marked sedative action, reveal high anti-inflammatory activity, possess selective cytotoxic effects, and NO-induction ability concerning tumor cell lines, alongside some antimicrobial action. The biological activity has been correlated with their structural characteristics and physicochemical parameters, indicating the potential of such compounds in therapeutic applications (Zablotskaya et al., 2013).
Antiproliferative and Antimicrobial Properties
Research has also explored the antiproliferative and antimicrobial properties of Schiff bases derived from 1,3,4-thiadiazole compounds. These studies have shown that specific derivatives possess high DNA protective ability against oxidative mixtures and demonstrate strong antimicrobial activity against certain pathogens. One compound, in particular, exhibited cytotoxicity on cancer cell lines, suggesting its potential use alongside chemotherapy drugs to establish more efficient therapy strategies with minimum cytotoxicity against cancer cells (Gür et al., 2020).
Analgesic Activity
Syntheses of new compounds, including pyrazoles and triazoles bearing a dibromo-2-methylquinazoline moiety, have been reported for their analgesic activity. This highlights the compound's relevance in the development of pain management therapies, showcasing the versatility of quinazoline derivatives in medicinal chemistry applications (Saad et al., 2011).
Antitumor and Antimicrobial Synthesis
Furthermore, the synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents indicates the potential of such compounds to exhibit high growth-inhibitory activity. These compounds have shown to be up to 6-fold more cytotoxic than certain benchmarks, retaining unique biochemical characteristics, including delayed, non-phase specific cell-cycle arrest, suggesting their potential as cancer therapeutics (Bavetsias et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S2/c25-17(24-12-6-10-14-7-4-5-11-16(14)24)13-27-20-23-22-19(28-20)21-18(26)15-8-2-1-3-9-15/h4-5,7,11,15H,1-3,6,8-10,12-13H2,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNANFJWTGHRWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide](/img/structure/B2571211.png)
![3,7-diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thiol](/img/structure/B2571213.png)
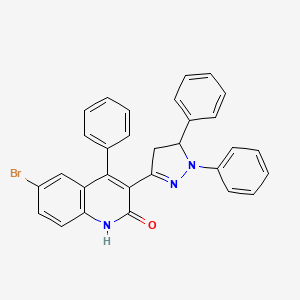
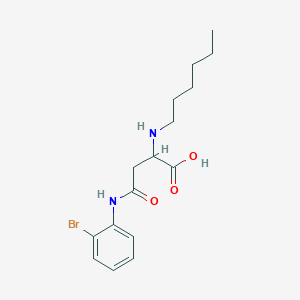
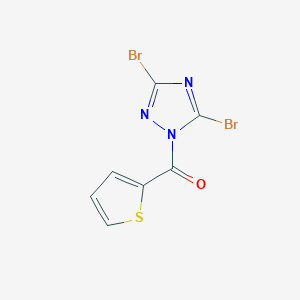
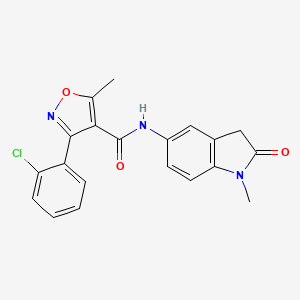
![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2571220.png)
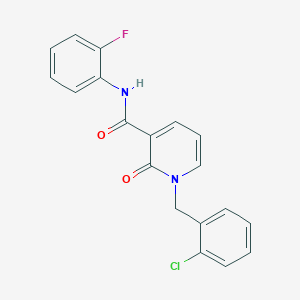
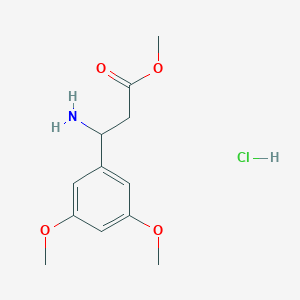
![N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]prop-2-enamide](/img/structure/B2571224.png)

![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2571228.png)
![4-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2571230.png)
